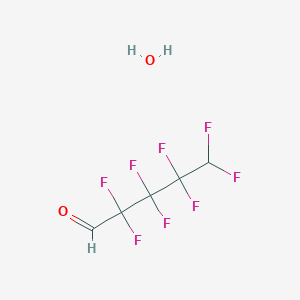

5H-Octafluoropentanal hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

1H,5H-Octafluoropentanal hydrate is synthesized by the oxidation of perfluoropentane with potassium permanganate or chromic acid. The resulting aldehyde is then hydrated to yield the hydrate form.Molecular Structure Analysis

The molecular formula of 1H,this compound is C5H4F8O2 . It has a molecular weight of 248.07 g/mol .Physical and Chemical Properties Analysis

The physical properties of 1H,this compound include a boiling point of 136-138°C, a melting point of 70-71°C, and a density of 1.56 g/mL. It has a strong odor and is highly reactive with water, alcohols, and amines.Wissenschaftliche Forschungsanwendungen

Polymerization and Material Synthesis

1H,5H-Octafluoropentanal hydrate finds application in the field of polymer chemistry, particularly in the synthesis of semifluorinated polymers. Single electron transfer-living radical polymerization (SET-LRP) of 1H,1H,5H-octafluoropentyl methacrylate demonstrates the potential of this compound in creating polymers with precise molecular weight control and distribution. This method leverages hydrazine activated Cu(0) wire as a catalyst in 2,2,2-trifluoroethanol (TFE) to achieve high monomer conversion rates, showcasing the compound's utility in the production of semifluorinated homopolymers with perfect or near-perfect chain-end functionalization (Samanta, Cai, & Percec, 2014).

Biodegradable Polyurethanes

Research into novel biodegradable polyurethanes incorporates 5H–octafluoropentanoylfluoride, a related compound, for the synthesis of a fluoro chain extender. This development is critical for producing polyurethanes with altered physical properties, such as thermal stability and mechanical strength, tailored for specific applications. The inclusion of fluorinated aliphatic side chains via this chain extender enhances the material's hydrophobicity and potentially its biodegradability, expanding its application in medical and environmental fields (Su et al., 2017).

Surfactant and Interface Studies

The role of 1H,this compound derivatives in surfactant science is highlighted by their use in studying adsorption phenomena at air-solution interfaces. Specifically, bis(1H,1H,5H-octafluoropentyl)sodium sulfosuccinate, a surfactant synthesized from related fluorinated compounds, has been examined for its equilibrium adsorption isotherm at the air-water interface. Such studies are foundational in understanding the physicochemical properties of fluorinated surfactants, including their ability to reduce surface tension and stabilize emulsions or foams in various industrial and pharmaceutical applications (Eastoe et al., 2000).

Thermodynamic Properties

Investigations into the thermodynamic properties of poly-1H,1H,5H-octafluoropentyl acrylate, derived from 1H,this compound, offer insights into the material's behavior across different temperatures. This research contributes to a deeper understanding of the glass transition and other thermodynamic parameters essential for designing materials with desired thermal properties for use in coatings, films, and advanced composite materials (Markin et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoropentane-1,1-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F8O2/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)15/h1-2,14-15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRINSNOCFBDHGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901045165 |

Source

|

| Record name | 2,2,3,3,4,4,5,5-Octafluoropentane-1,1-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84336-22-1 |

Source

|

| Record name | 2,2,3,3,4,4,5,5-Octafluoropentane-1,1-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Quinolin-3-yl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B6341748.png)

![4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341797.png)

![8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341806.png)

![3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341810.png)